Propane, 1-methoxy-2,2-dimethyl-

Boiling point Thermal process window Solvent selection

Propane, 1-methoxy-2,2-dimethyl- (CAS 1118-00-9), systematically named 1-methoxy-2,2-dimethylpropane and commonly referred to as methyl neopentyl ether, is a branched, acyclic dialkyl ether with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol. The compound features a methoxy group (–OCH₃) attached to the primary carbon of a 2,2-dimethylpropane (neopentane) backbone, distinguishing it structurally from its closest constitutional isomer, diisopropyl ether, and from the widely used fuel ether methyl tert-butyl ether (MTBE, C₅H₁₂O).

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 1118-00-9
Cat. No. B074348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane, 1-methoxy-2,2-dimethyl-
CAS1118-00-9
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCC(C)(C)COC
InChIInChI=1S/C6H14O/c1-6(2,3)5-7-4/h5H2,1-4H3
InChIKeyJILHZKWLEAKYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propane, 1-Methoxy-2,2-Dimethyl- (CAS 1118-00-9): Procurement-Relevant Physicochemical Profile and Structural Classification


Propane, 1-methoxy-2,2-dimethyl- (CAS 1118-00-9), systematically named 1-methoxy-2,2-dimethylpropane and commonly referred to as methyl neopentyl ether, is a branched, acyclic dialkyl ether with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol [1]. The compound features a methoxy group (–OCH₃) attached to the primary carbon of a 2,2-dimethylpropane (neopentane) backbone, distinguishing it structurally from its closest constitutional isomer, diisopropyl ether, and from the widely used fuel ether methyl tert-butyl ether (MTBE, C₅H₁₂O) . Key computed physicochemical descriptors include a calculated log P of 1.68–1.92, a polar surface area of approximately 9 Ų, zero hydrogen-bond donors, and one hydrogen-bond acceptor, placing it among low-polarity, water-immiscible ether solvents [2]. The CAS registry entry is indexed in the NIST Chemistry WebBook and the Springer Materials substance profile, which collectively document over 69 journal articles and 34 patents referencing this substance, primarily in the contexts of synthetic organic chemistry, mass spectrometry, and industrial catalysis [1][3].

Sterically hindered, non-polar dialkyl ether with a branched neopentyl backbone
Low aqueous solubility profile supports organic-phase retention and extraction workflows
Reported boiling point above common low-boiling ethers enables wider ambient-pressure temperature window

Why Methyl Neopentyl Ether Cannot Be Interchanged with MTBE, Diisopropyl Ether, or Diethyl Ether: Structural and Physicochemical Differentiation of CAS 1118-00-9


Although methyl neopentyl ether shares the same molecular formula (C₆H₁₄O) with diisopropyl ether and belongs to the same dialkyl ether class as MTBE and diethyl ether, its substitution would introduce uncontrolled changes in three critical procurement-relevant parameters: solvent volatility profile, liquid-phase reaction selectivity, and environmental partitioning behavior. The neopentyl group imposes a unique steric environment at the carbon α to oxygen—a quaternary center with no β-hydrogens on the alkyl side—that fundamentally alters both the SN2 reactivity of the methylene linker and the radical fragmentation pathways accessible under photochemical or thermal activation [1]. Consequently, replacing methyl neopentyl ether with MTBE in a process optimized for a higher-boiling, less volatile ether solvent would lower the operational temperature window by more than 20 °C (boiling point differential) and nearly double the headspace vapor concentration at ambient temperature . The evidence below quantitatively maps these non-interchangeability dimensions across boiling point, vapor pressure, water solubility, photochemical reaction selectivity, synthetic accessibility, and air–water partitioning.

Thermal operating window mismatch
Higher boiling point vs. MTBE may shift optimal reflux temperature, altering reaction rate and evaporative loss profile.
Extraction selectivity shift
A significant difference in water solubility can change organic-phase affinity, impacting extraction efficiency and phase separation.
Divergent photochemical fate
C–C bond cleavage pathway vs. MTBE deprotonation yields different radical products, making direct substitution in photoredox processes unreliable.

Quantitative Evidence Guide: Head-to-Head Comparator Data for Methyl Neopentyl Ether (CAS 1118-00-9) Versus MTBE, Diisopropyl Ether, and Diethyl Ether


Boiling Point Differential: +21.3 °C Higher Than MTBE Confers a Distinctly Wider Liquid-Phase Operating Window

Methyl neopentyl ether exhibits a normal boiling point of approximately 76.5 °C at 760 mmHg, based on the single experimental data point catalogued in the DECHEMA DETHERM thermophysical property database [1], with estimated values ranging from 76.5 °C (ACD/Labs prediction) to 91.5 °C (ChemicalBook estimate) . By direct comparison, MTBE boils at 55.2 °C , diisopropyl ether at 68.5 °C [2], and diethyl ether at 34.6 °C. The 21.3 °C elevation relative to MTBE translates into a substantially reduced evaporative cooling demand and a wider liquid-phase temperature range for reactions requiring reflux or heated conditions above 55 °C, without pressurization. The enthalpy of vaporization for methyl neopentyl ether is estimated at 30.4 ± 3.0 kJ/mol, versus 28.6 ± 3.0 kJ/mol for MTBE, indicating a marginally higher energy input required for distillation-based recovery .

Boiling Point (Tb)
Cross-study comparable
76.5 °C (exp.) vs MTBE 55.2 °C; Δ +21.3 °C
Reported to support a wider liquid-phase temperature window without pressurization.
DECHEMA experimental datum; predicted range 76–92 °C.
Boiling point Thermal process window Solvent selection

Vapor Pressure at 25 °C: 2.3-Fold Lower Than MTBE Reduces Headspace Volatility and Evaporative Loss in Ambient-Pressure Operations

At 25 °C, methyl neopentyl ether exhibits a predicted vapor pressure of 110.6 ± 0.1 mmHg, compared to 251.3 ± 0.1 mmHg for MTBE and approximately 152 mmHg for diisopropyl ether . This represents a 56% reduction relative to MTBE and a 27% reduction relative to the constitutional isomer diisopropyl ether. The lower equilibrium vapor pressure directly impacts headspace solvent concentration in open or vented systems, with implications for both occupational exposure control and solvent inventory loss during ambient-temperature processing. The vapor pressure differential is consistent with the higher boiling point and the larger molar volume of the neopentyl-substituted ether (134.0 ± 3.0 cm³/mol) relative to MTBE (approximately 119 cm³/mol) .

Vapor Pressure (25 °C)
Data to verify
110.6 mmHg vs MTBE 251.3 mmHg; 2.3-fold lower
May reduce evaporative loss and headspace concentration in open systems.
Predicted values (ACD/Labs); experimental data limited.
Vapor pressure Volatility control Process safety

Water Solubility and Hydrophobicity: An Estimated 10-Fold Lower Aqueous Solubility Than MTBE Alters Liquid–Liquid Extraction and Environmental Fate Profiles

Methyl neopentyl ether exhibits an estimated water solubility of approximately 2,640 mg/L at 25 °C, based on the EPISuite KOWWIN fragment estimation using a log Kow of 1.92 . This value is approximately 10-fold lower than the experimentally determined water solubility of MTBE, which is reported as 26 g/L (26,000 mg/L) at 20 °C [1]. The higher hydrophobicity is corroborated by the calculated log P values: ACD/LogP of 1.68, XLogP of approximately 1.8, and an average KOWWIN estimate of 1.92, all exceeding the experimental log P of MTBE, which ranges from 0.94 to 1.15 [2]. The 10-fold solubility differential has direct practical consequences for liquid–liquid extraction efficiency, where methyl neopentyl ether would partition more strongly into the organic phase and provide superior phase separation relative to MTBE in aqueous-organic biphasic systems.

Water Solubility
Cross-study comparable
~2,640 mg/L vs MTBE 26,000 mg/L; ~10-fold lower
May support stronger organic-phase partitioning and cleaner phase separation.
Estimated from log Kow; MTBE value experimental at 20 °C.
Water solubility Octanol-water partition Liquid-liquid extraction

Photochemical Reactivity: Methyl Neopentyl Ether Undergoes C–C Bond Cleavage Under Photoinduced Electron Transfer, Whereas MTBE Is Deprotonated

In a controlled study by Fasani, Mella, and Albini (1995), irradiation of aliphatic ethers in the presence of benzene-1,2,4,5-tetracarbonitrile (TCB) as an electron acceptor induced divergent radical cation fragmentation pathways depending on ether structure [1]. The radical cations of methyl tert-butyl ether (MTBE) and 1,4-dioxane underwent deprotonation under these conditions. In stark contrast, methyl neopentyl ether underwent both C–C and C–H bond cleavage, a mechanistic divergence attributed to the inability of the neopentyl-substituted radical cation to stabilize via deprotonation owing to the absence of β-hydrogens on the quaternary carbon adjacent to the ether oxygen [1]. This fundamental difference in photochemical fate means that methyl neopentyl ether cannot serve as a drop-in replacement in photoredox or photochemical processes that have been optimized for MTBE, as the product distribution will be qualitatively different.

Photochemical Reactivity
Direct head-to-head
Target: C–C and C–H bond cleavage
Comparator (MTBE): deprotonation only
Divergent radical cation fate alters product distribution in photoredox reactions.
Fasani et al. 1995; TCB electron acceptor.
Photoinduced electron transfer Radical chemistry Reaction selectivity

Synthetic Accessibility: Neopentyl Ether Formation Requires Specialized Conditions (Neopentyl Iodide + KOR, 110–140 °C), Whereas MTBE Is Produced by Simple Acid-Catalyzed Addition

The synthesis of alkyl neopentyl ethers is severely retarded by steric hindrance at the neopentyl carbon. Conventional Williamson ether synthesis using neopentyl bromide or tosylate with sodium alkoxides produces poor yields due to competing neopentyl rearrangement, elimination, and decomposition [1]. A specialized method reported in the primary literature overcomes these limitations by employing neopentyl iodide and potassium alkoxide in a mixed solvent of DMSO or DMI–alcohol (1/1–1/2) at 110–140 °C, achieving nearly quantitative yields for aryl neopentyl ethers and high selectivity for alkyl variants [1]. By comparison, MTBE is manufactured industrially by the acid-catalyzed addition of methanol to isobutylene at mild temperatures (typically 50–80 °C), a process that is orders of magnitude simpler in terms of reagent handling, catalyst cost, and energy input [2]. This synthetic disparity has direct procurement consequences: methyl neopentyl ether is not a commodity chemical and must be sourced from specialty suppliers or custom synthesis houses, whereas MTBE is globally available at ton scale as a fuel oxygenate.

Synthetic Route
Cross-study comparable
Target: neopentyl iodide + KOR, 110–140 °C
Comparator (MTBE): acid-catalyzed addition, 50–80 °C
Higher synthesis complexity may affect cost and sourcing as a specialty chemical.
Williamson ether synthesis hindered; specialized high-yield method.
Synthetic route Steric hindrance Procurement sourcing

Henry's Law Constant: A 2.7-Fold Lower Hscp Than MTBE Indicates Reduced Propensity for Air–Water Partitioning

The dimensionless Henry's Law solubility constant (Hscp) at 298.15 K for methyl neopentyl ether is reported as 4.5 × 10⁻³ mol/(m³·Pa) in the Yaws (2003) compilation, with a Q-type quality flag (estimated value) [1]. For MTBE, the corresponding experimentally determined Hscp values range from 1.2 × 10⁻² to 2.4 × 10⁻² mol/(m³·Pa) across multiple literature sources, with the most commonly cited reference value being 1.2 × 10⁻² mol/(m³·Pa) [2]. The approximately 2.7-fold lower Henry's Law constant for methyl neopentyl ether indicates that this compound partitions less readily from water into the air phase, making it comparatively less volatile from aqueous solution and potentially more persistent in water bodies if released. Conversely, its lower Hscp could be advantageous in applications where retention in the aqueous phase during air-stripping processes is undesired.

Henry’s Law Constant
Data to verify
4.5×10⁻³ vs 1.2×10⁻² mol/(m³·Pa); 2.7-fold lower
Reduced air–water partitioning may inform environmental fate models.
Yaws 2003 Q-type estimate; MTBE L-type experimental.
Henry's Law constant Air-water partitioning Environmental fate

Procurement-Relevant Application Scenarios for Methyl Neopentyl Ether (CAS 1118-00-9) Grounded in Quantitative Differentiation Evidence


High-Temperature (>55 °C) Solution-Phase Organic Synthesis Requiring a Non-Polar Ether Solvent Without Pressurization

When a synthetic protocol requires sustained reflux or heated conditions above 55 °C under atmospheric pressure, methyl neopentyl ether's boiling point of ~76.5 °C [1] provides a viable, non-pressurized operating window that MTBE (T_b = 55.2 °C) cannot support. This is particularly relevant for reactions such as Grignard additions, lithium-halogen exchanges, or thermal rearrangements where a low-polarity, aprotic ether medium is required but diethyl ether (T_b = 34.6 °C) or MTBE would boil off. The higher enthalpy of vaporization (30.4 vs. 28.6 kJ/mol for MTBE) further implies that heat input during reflux is buffered by the phase change, providing a more stable thermal profile .

Liquid–Liquid Extraction Processes Where Minimal Aqueous Carryover and Sharp Phase Separation Are Critical

With an estimated water solubility of ~2,640 mg/L—approximately 10-fold lower than that of MTBE (26,000 mg/L)—methyl neopentyl ether partitions far more strongly into the organic phase during aqueous-organic extractions . This property makes it a superior choice for extracting hydrophobic analytes or products from aqueous reaction mixtures, as it minimizes solvent loss to the aqueous layer and yields sharper phase separation boundaries. The higher log P (1.68–1.92) relative to MTBE (0.94–1.15) further reinforces its utility in liquid–liquid extraction workflows where high organic-phase affinity is desired [2].

Photochemical and Radical-Mediated Synthetic Methodologies Requiring Predictable Radical Cation Fragmentation Pathways

In photoredox catalysis or photoinduced electron transfer (PET) reactions employing TCB-type electron acceptors, methyl neopentyl ether offers a distinctly different radical cation fate from MTBE: C–C and C–H bond cleavage rather than simple deprotonation [3]. This divergent reactivity can be exploited intentionally to generate alkyl radical intermediates from the ether solvent itself, enabling solvent-participatory radical chain reactions or in situ radical trapping experiments. Researchers developing photochemical methodologies should procure methyl neopentyl ether when the solvent is designed to serve as a latent radical precursor rather than an inert medium.

Environmental Fate Studies and Air-Stripping Remediation Process Design Where Altered Volatilization Kinetics Are Required

The 2.7-fold lower Henry's Law constant of methyl neopentyl ether (4.5 × 10⁻³ vs. 1.2 × 10⁻² mol/(m³·Pa) for MTBE) indicates reduced air–water partitioning potential [4]. This property is relevant in environmental chemistry research where methyl neopentyl ether may serve as a less-volatile surrogate or internal standard for MTBE in air-stripping remediation studies, or as a model compound for investigating the environmental transport behavior of branched ether oxygenates in groundwater–atmosphere exchange models.

Application
Selection Property
Validation Focus
High-temperature synthesis (>55 °C, ambient pressure)
Elevated boiling point profile
Boiling point and vapor pressure at target temperature
Liquid–liquid extraction with minimal aqueous carryover
Low water solubility and high log P
Partition coefficient and phase separation efficiency
Photochemical radical-mediated methodologies
Divergent radical cation fragmentation
Product distribution under photoinduced electron-transfer conditions
Environmental fate and air-stripping studies
Lower Henry’s Law constant
Volatilization rate from aqueous solution
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